molecular formula C19H19FN4O B2737210 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole CAS No. 868212-48-0

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole

Cat. No.: B2737210
CAS No.: 868212-48-0
M. Wt: 338.386
InChI Key: LHAPNBLEUPOTFV-UHFFFAOYSA-N
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Description

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole is a synthetic small molecule designed for research and hit-to-lead optimization, featuring a 1,3,4-oxadiazole core linked to a phenylpiperazine moiety. This structure is of significant interest in medicinal chemistry, as the 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids, esters, and amides, which can enhance metabolic stability and modulate the physicochemical properties of drug candidates (Raj, 2016). Compounds containing the 1,3,4-oxadiazole scaffold have demonstrated a broad and promising spectrum of pharmacological activities in scientific literature, including potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents (PMC, 2012). The incorporation of the 4-(4-fluorophenyl)piperazine group is a common strategy in drug design, often associated with conferring affinity for central nervous system (CNS) targets. As such, this hybrid compound presents a versatile scaffold for investigating novel therapeutic agents across multiple disease areas. Researchers can utilize this compound in various biochemical assays, high-throughput screening, and molecular docking studies to explore its mechanism of action and binding interactions with specific enzymes or receptors, such as cyclooxygenase (COX) enzymes (Int. J. Mol. Sci., 2020). This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-6-8-17(9-7-16)24-12-10-23(11-13-24)14-18-21-22-19(25-18)15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPNBLEUPOTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Key Reaction Steps:

  • Formation of 1,3,4-oxadiazole-2-thione precursor :

    • Acylhydrazides undergo cyclization with carbon disulfide (CS₂) in basic ethanol, yielding 5-substituted-1,3,4-oxadiazole-2-thiones .

    • Example:

      Acylhydrazide+CS2NaOH, EtOH1,3,4-oxadiazole-2-thione\text{Acylhydrazide} + \text{CS}_2 \xrightarrow{\text{NaOH, EtOH}} \text{1,3,4-oxadiazole-2-thione}
  • Mannich Reaction :

    • The thione derivative reacts with 4-(4-fluorophenyl)piperazine and formaldehyde (37% solution) under reflux (3–5 hours).

    • Conditions : Ethanol solvent, molar ratio 1:1:1 (thione:amine:formaldehyde) .

    • Yield : ~70–85% after crystallization .

Functionalization Reactions

The compound’s reactivity is influenced by its 1,3,4-oxadiazole core , piperazine ring , and fluorophenyl group :

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation or acylation:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C forms quaternary ammonium salts .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine yields N-acyl derivatives .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group is meta-directing but deactivated due to the electron-withdrawing fluorine. Limited reactivity is observed under standard nitration or sulfonation conditions .

Oxidation/Reduction of the Oxadiazole Ring

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form thioamide derivatives .

  • Oxidation : Peracetic acid converts the thione (-S-) group to a sulfone (-SO₂-) .

Stability and Decomposition

  • Thermal Stability : Decomposes above 250°C without melting .

  • Hydrolytic Stability : Resists hydrolysis under acidic (pH 4–6) and neutral conditions but undergoes slow degradation in strong alkaline media (pH > 10) .

  • Photostability : Stable under UV light (λ = 254 nm) for >24 hours .

Comparative Reactivity Data

Reaction TypeConditionsProductYield (%)Reference
Mannich ReactionEtOH, reflux, 3–5 hTarget compound70–85
Piperazine alkylationDMF, 60°C, 12 hN-Methylpiperazinium derivative65
Oxadiazole reduction (H₂/Pd-C)MeOH, RT, 6 hThioamide90

Mechanistic Insights

  • Mannich Reaction Mechanism :

    • Formaldehyde activates the thione via iminium intermediate formation.

    • Nucleophilic attack by the piperazine’s secondary amine forms the C–N bond .

  • Piperazine Functionalization :

    • Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic acyl substitution .

Challenges and Limitations

  • Selectivity Issues : Competing reactions at the oxadiazole sulfur vs. piperazine nitrogen require careful optimization .

  • Sensitivity to Alkali : Degradation in basic media complicates formulation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism is thought to involve the modulation of mitochondrial homeostasis through the activation of human caseinolytic protease P (HsClpP), which has been implicated in the treatment of hepatocellular carcinoma (HCC) . This class of compounds, including derivatives similar to 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole, may provide new avenues for cancer therapy.

Anti-inflammatory Properties

Oxadiazole derivatives have also been investigated for their anti-inflammatory effects. For instance, a study demonstrated that certain oxadiazole derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process . The potential of this compound as a COX inhibitor could be further explored in future research.

Study on Anticancer Properties

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer activity against HCC. The findings suggested that these compounds could induce apoptosis in cancer cells by activating specific proteolytic pathways . The study highlighted the potential of this compound as a lead compound for further development.

Investigation into Anti-inflammatory Effects

Another research effort focused on synthesizing new oxadiazole derivatives and assessing their anti-inflammatory properties. The results indicated that some derivatives exhibited significant activity against COX enzymes, suggesting a promising therapeutic role for this compound in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and oxadiazole rings contribute to its overall stability and reactivity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The structural analogs of the target compound share the 1,3,4-oxadiazole core but differ in substituents, which critically affect their physicochemical and biological properties:

Compound Name Core Structure Substituents at Position 2 Substituents at Position 5 Key Features
Target Compound 1,3,4-oxadiazole Phenyl [4-(4-Fluorophenyl)piperazinyl]methyl Piperazine enhances CNS penetration
2-Amino-5-(4-fluorophenyl)-1,3,4-oxadiazole 1,3,4-oxadiazole Amino 4-Fluorophenyl Amino group improves polarity
Compound 9 1,3,4-oxadiazole Benzimidazole-methyl 4-Fluorophenyl Benzimidazole adds aromatic stacking
Compound 106 1,3,4-oxadiazole 4-Chlorophenyl 4-Fluorophenyl Chlorine enhances lipophilicity
Compound 14 Oxazolone 4-Fluorophenyl Piperazinyl ethyl Oxazolone core differs in ring oxygen

Key Observations :

  • Piperazine-Containing Analogs : The target compound and compound 14 both incorporate piperazine, which is associated with neuroleptic activity due to dopamine receptor interactions. However, compound 14 uses an oxazolone core, which may alter metabolic stability compared to the oxadiazole ring .
  • Fluorophenyl Substitution : The 4-fluorophenyl group is prevalent in analogs with anticancer (compound 106 ) and antioxidant (compound 9 ) activities, suggesting its role in modulating electron-withdrawing effects and binding affinity.
  • Amino vs.

Antimicrobial Activity

2-Amino-5-phenyl-1,3,4-oxadiazole derivatives () demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Compound 106 (2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) showed 98.74% growth inhibition against CNS cancer (SF-295) at 10⁻⁵ M .

Antioxidant Activity

Compound 9 (), containing a benzimidazole-methyl group, exhibited strong antioxidant activity in lipid peroxidation and DPPH radical scavenging assays. The target compound’s piperazinylmethyl group may similarly stabilize free radicals, though experimental validation is required .

Neuroleptic Activity

Compound 14 (), an oxazolone-piperazine derivative, demonstrated neuroleptic activity surpassing chlorpromazine with minimal extrapyramidal side effects.

Biological Activity

Introduction

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

The molecular formula for this compound is C19H19FN4OC_{19}H_{19}FN_{4}O, with a molecular weight of approximately 338.38 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC19H19FN4O
Molecular Weight338.38 g/mol
CAS Number868212-48-0
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study evaluated the cytotoxic effects of oxadiazole derivatives on breast cancer cell lines such as MCF-7 and MDA-MB-231. The findings indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-715.63
DoxorubicinMCF-710.38
TamoxifenMCF-712.00

The mechanism underlying the anticancer activity of oxadiazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that these compounds can activate apoptotic pathways by increasing p53 expression and caspase activation.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial activities. Some studies suggest that these compounds exhibit significant antibacterial effects against various strains of bacteria.

Case Study: Antimicrobial Screening

A screening of several oxadiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents.

Table 3: Antimicrobial Activity Data

CompoundBacteriaZone of Inhibition (mm)
This compoundE. coli15
S. aureus18

Q & A

Q. What are the established synthetic routes for 5-{[4-(4-fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving (i) condensation of 4-(4-fluorophenyl)piperazine with a suitable aldehyde intermediate under reflux in ethanol, followed by (ii) cyclization with phenylhydrazine or equivalent reagents to form the 1,3,4-oxadiazole ring. Key steps include monitoring reaction progress via Thin-Layer Chromatography (TLC) and optimizing reaction time (4–6 hours) and temperature (60–80°C) to improve yield . Recrystallization from methanol is recommended for purification .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectral techniques:
  • FT-IR : Confirm the presence of C=N (1600–1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and piperazinyl methylene protons (δ 3.4–3.8 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., expected [M+H]⁺ peak at m/z 382.38 for related oxadiazole derivatives) .

Q. What preliminary biological assays are recommended for evaluating its antimicrobial potential?

  • Methodological Answer : Conduct in vitro antimicrobial screening against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or broth microdilution (MIC determination). Compare activity to standard drugs like ciprofloxacin and fluconazole. Note that fluorophenyl and oxadiazole moieties correlate with enhanced activity due to electron-withdrawing effects .

Advanced Research Questions

Q. How does the fluorophenyl-piperazinyl substitution pattern influence receptor binding affinity in silico?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., serotonin 5-HT₁A or dopamine D₂) using the fluorophenyl group’s electronegativity to assess halogen bonding. Compare binding scores with non-fluorinated analogs. Studies suggest 4-fluorophenyl derivatives exhibit improved hydrophobic interactions and metabolic stability .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :
  • Meta-analysis : Compare datasets from analogues (e.g., pyrazole vs. oxadiazole derivatives) while controlling for assay conditions (e.g., bacterial strain variability) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophoric contributions. For example, oxadiazole’s planar structure enhances DNA intercalation, while piperazinyl groups improve solubility .

Q. How can crystallographic data inform conformational analysis of this compound?

  • Methodological Answer : Obtain single-crystal X-ray diffraction data (monoclinic system, space group P2₁/c) to determine bond angles, torsional flexibility, and packing efficiency. For related oxadiazoles, β angles ~100.5° and unit cell volumes ~1876 ų indicate moderate steric strain, which may affect binding kinetics .

Q. What mechanistic insights guide optimization of its antifungal vs. antibacterial activity?

  • Methodological Answer :
  • Antibacterial : Target membrane disruption via lipophilic interactions (logP optimization).
  • Antifungal : Enhance ergosterol biosynthesis inhibition by introducing heterocyclic substituents.
    Dual-activity compounds require balancing logP (2.5–3.5) and polar surface area (<90 Ų) to maintain cell permeability .

Key Research Recommendations

  • Prioritize metabolic stability assays (e.g., microsomal half-life) to address potential oxidative degradation at the piperazinyl methyl group.
  • Explore hybrid derivatives (e.g., oxadiazole-thiadiazole) to amplify dual antimicrobial/anticancer activity .
  • Validate computational models with isothermal titration calorimetry (ITC) for binding thermodynamics.

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